a-Tosyl-(2-bromobenzyl) isocyanide
Overview
Description
A-Tosyl-(2-bromobenzyl) isocyanide is a useful research compound. Its molecular formula is C15H12BrNO2S and its molecular weight is 350.2 g/mol. The purity is usually 95%.
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Biological Activity
a-Tosyl-(2-bromobenzyl) isocyanide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. Isocyanides are known for their reactivity and ability to form covalent bonds with biological macromolecules, making them valuable in drug development and organic synthesis.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNOS. It contains a tosyl group, a bromobenzyl moiety, and an isocyanide functional group. The presence of these groups contributes to its reactivity and biological activity.
Biological Activity Overview
Research indicates that isocyanides exhibit various biological activities, including:
- Antibacterial : Effective against several bacterial strains.
- Antifungal : Demonstrated activity against fungal pathogens.
- Antimalarial : Potential use in treating malaria.
- Antitumoral : Exhibits properties that may inhibit tumor growth.
The biological activity of this compound can be attributed to its ability to interact with nucleophilic sites on proteins and enzymes, leading to modifications that may alter their function.
The mechanism by which this compound exerts its biological effects involves:
- Covalent Bond Formation : The highly reactive isocyanide group can form covalent bonds with amino acids in proteins, potentially leading to enzyme inhibition or modulation.
- Multicomponent Reactions : This compound can participate in multicomponent reactions (MCRs), which are valuable in synthesizing biologically active compounds.
Table 1: Summary of Biological Activities
Case Study: Antitumoral Activity
In a study examining the antitumoral properties of various isocyanides, including this compound, it was found that this compound inhibited the proliferation of several cancer cell lines. The study highlighted the compound's potential as a lead for developing new anticancer agents through further chemical modifications .
Mechanistic Studies
Mechanistic studies have shown that the interaction of this compound with specific enzymes leads to significant changes in their activity. For instance, the compound was found to inhibit enzyme activity by forming stable adducts with active site residues, thereby blocking substrate access .
Properties
IUPAC Name |
1-bromo-2-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2S/c1-11-7-9-12(10-8-11)20(18,19)15(17-2)13-5-3-4-6-14(13)16/h3-10,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHXCUCSERDBAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2Br)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661691 | |
Record name | 1-Bromo-2-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936548-16-2 | |
Record name | 1-Bromo-2-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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